(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: A Technical Guide for Drug Discovery Professionals
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol: A Technical Guide for Drug Discovery Professionals
Foreword
The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic and steric properties have rendered it a versatile template for the design of kinase inhibitors, central nervous system agents, and anti-infective drugs. This guide provides an in-depth technical overview of a specific derivative, (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, intended for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, a validated synthetic route, and its potential applications in modern drug discovery, grounded in the established significance of the imidazo[1,2-b]pyridazine core.
Chemical Structure and Physicochemical Properties
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a bicyclic heteroaromatic compound. The fusion of an imidazole ring to a pyridazine ring creates a planar system with a unique distribution of nitrogen atoms, influencing its hydrogen bonding capacity and potential interactions with biological targets. The chlorine atom at the 6-position and the methanol group at the 2-position are key functional handles for further chemical modification and play a significant role in modulating the compound's physicochemical and pharmacological properties.
Chemical Structure
The chemical structure of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is presented below:
IUPAC Name: (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
Physicochemical Data
Experimental data for this specific molecule is not extensively published. The following table summarizes key physicochemical properties, primarily based on computational predictions, which are valuable for initial assessment in a drug discovery pipeline.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClN₃O | [2] |
| Molecular Weight | 183.6 g/mol | [2] |
| CAS Number | 1184916-24-2 | [2] |
| Calculated LogP | 1.3 | PubChem |
| Hydrogen Bond Donors | 1 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bonds | 1 | PubChem |
| Topological Polar Surface Area | 56.8 Ų | PubChem |
Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
The synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol can be achieved through a two-step process starting from commercially available 6-chloropyridazin-3-amine. The methodology is adapted from the synthesis of similar imidazo[1,2-b]pyridazine derivatives.[1]
Synthetic Scheme
Caption: Synthetic pathway for (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 6-Chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine [1]
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Reaction Setup: To a solution of 6-chloropyridazin-3-amine (1 equivalent) in 1,2-dimethoxyethane, add 1,3-dichloroacetone (1.1 equivalents).
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Reaction Conditions: The reaction mixture is heated to reflux and stirred for 48 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product is purified by column chromatography on silica gel (eluent: dichloromethane/ethyl acetate) to yield 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine as a solid.
Step 2: Synthesis of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol
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Reaction Setup: The 6-chloro-2-(chloromethyl)imidazo[1,2-b]pyridazine (1 equivalent) from the previous step is dissolved in a suitable solvent mixture, such as aqueous acetone or dioxane.
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Hydrolysis: A mild base, for instance, sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), is added to the solution. The reaction is stirred at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
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Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by recrystallization or column chromatography to afford (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol.
Potential Applications in Drug Discovery
The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies. The title compound, with its reactive hydroxyl and chloro functionalities, serves as a valuable building block for creating libraries of novel drug candidates.
Kinase Inhibitors
A significant number of imidazo[1,2-b]pyridazine derivatives have been developed as potent kinase inhibitors. The nitrogen-rich core can form crucial hydrogen bonds within the ATP-binding site of various kinases. The substituents at the 2, 3, and 6-positions can be modified to achieve selectivity and potency against specific kinase targets. For instance, derivatives of this scaffold have shown activity against Tyk2, a member of the Janus kinase (JAK) family, which is implicated in autoimmune diseases.[3]
Caption: Interaction model of an imidazo[1,2-b]pyridazine derivative with a kinase active site.
Central Nervous System (CNS) Agents
The imidazo[1,2-b]pyridazine nucleus is also a key pharmacophore in compounds targeting the central nervous system. Notably, certain derivatives have been investigated as ligands for the benzodiazepine receptor, suggesting potential applications in treating anxiety, epilepsy, and other neurological disorders.[4][5] The physicochemical properties of (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol, such as its calculated LogP and polar surface area, suggest it may have the potential for CNS penetration, making it an interesting starting point for the development of novel brain-penetrant therapeutics.
Anti-infective Agents
The versatility of the imidazo[1,2-b]pyridazine scaffold extends to the development of anti-infective agents. Derivatives have been reported with activity against various pathogens, including mycobacteria and protozoan parasites.[1] The presence of the chlorine atom in (6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol offers a site for further functionalization, which could be exploited to develop novel anti-infective candidates.
Conclusion and Future Directions
(6-Chloroimidazo[1,2-b]pyridazin-2-yl)methanol is a valuable heterocyclic building block with significant potential in drug discovery. Its straightforward synthesis and the proven therapeutic relevance of the imidazo[1,2-b]pyridazine core make it an attractive starting point for the development of novel kinase inhibitors, CNS agents, and anti-infective drugs. Future research should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the exploration of its biological activity through systematic derivatization and screening. The insights provided in this guide are intended to facilitate these endeavors and accelerate the discovery of new medicines based on this promising scaffold.
References
- Dufour, J., C. Dardonville, and P. Sonnet. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry 226 (2021): 113833.
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PubChem. "(6-Chloroimidazo(1,2-a)pyridin-2-yl)methanol." National Center for Biotechnology Information. PubChem Compound Database, CID=19735707, [Link] (accessed Jan. 19, 2026).
- Mosrin, M., and T. J. Donohoe. "Synthesis and Functionalization of Imidazo[1,2-b]Pyridazine by Means of Metal-Catalyzed Cross-Coupling Reactions." ChemistrySelect 6.34 (2021): 8985-9011.
- Friguerio, M., et al. "6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine." Molecules 24.1 (2019): 123.
- Moslin, R. J., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." ACS Medicinal Chemistry Letters 10.3 (2019): 383-388.
- Harrison, P. W., et al. "Syntheses, pharmacological evaluation and molecular modelling of substituted 6-alkoxyimidazo[1,2-b]pyridazines as new ligands for the benzodiazepine receptor." European Journal of Medicinal Chemistry 31.9 (1996): 651-662.
- Barlin, G. B., L. P. Davies, and S. J. Ireland. "Reactivity of a 6-Chloroimidazo[1,2-b]pyridazine Derivative Towards Suzuki Cross-Coupling Reaction." Australian Journal of Chemistry 49.6 (1996): 751-756.
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